molecular formula C10ClF20KO4S B1487618 Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate CAS No. 83329-89-9

Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate

Cat. No. B1487618
CAS RN: 83329-89-9
M. Wt: 670.69 g/mol
InChI Key: BDKYEEMJFNONPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate is a chemical compound with the CAS No. 83329-89-912. It’s not intended for human or veterinary use and is used for research purposes2.


Molecular Structure
The molecular formula of this compound is C10ClF20KO4S and it has a molecular weight of 670.69 g/mol
2.


Scientific Research Applications

Synthesis and Structural Analysis

A study by Beran, Příhoda, and Taraba (2010) detailed a new route for the preparation of potassium and tetraphenylphosphonium salts of N-(fluorosulfuryl)trifluoromethane sulfonamide, showcasing the versatility of fluorinated compounds in creating complex structures with potential applications in materials science and chemical synthesis (Beran, Příhoda, & Taraba, 2010).

Environmental Degradation

Yang et al. (2014) examined the stability and degradation kinetics of 6:2 Fluorotelomer sulfonate potassium salt (6:2 FTS-K) under various advanced oxidation processes. This research highlights the environmental impact and degradation pathways of fluorinated compounds, contributing to the understanding of their persistence and breakdown in nature (Yang et al., 2014).

Adsorption Studies

Gao et al. (2017) investigated the adsorptive removal of emerging polyfluoroalky substances, including F-53B and PFOS, by anion-exchange resin. This study is significant for environmental engineering, offering insights into the removal of persistent organic pollutants from wastewater (Gao et al., 2017).

Novel Compound Identification

Ruan et al. (2015) identified novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China. Their work on detecting and quantifying these emerging contaminants adds crucial knowledge to environmental science, especially regarding the distribution and impact of fluorinated alternatives to PFOS (Ruan et al., 2015).

properties

IUPAC Name

potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HClF20O4S.K/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34;/h(H,32,33,34);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYEEMJFNONPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10ClF20KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892447
Record name Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate

CAS RN

83329-89-9
Record name Potassium 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Reactant of Route 2
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Reactant of Route 3
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Reactant of Route 4
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Reactant of Route 5
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate
Reactant of Route 6
Potassium;2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonate

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